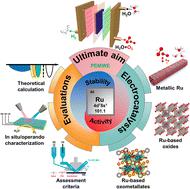Strategies for the design of ruthenium-based electrocatalysts toward acidic oxygen evolution reaction
EES Catalysis Pub Date: 2023-06-07 DOI: 10.1039/d3ey00092c
Abstract
Polymer electrolyte membrane water electrolyzers (PEMWEs) driven by renewable electricity are deemed to be a promising technology toward green hydrogen production, where anodic oxygen evolution reaction (OER) is one of the main obstacles that impede the practical application of PEMWEs. The strongly acidic environment and greatly oxidative working conditions make the development of highly active and stable electrocatalysts toward OER extremely challenging. Ruthenium (Ru)-based materials as acidic OER catalysts possess a number of advantages including high activity and the lowest price among the precious metal family, while their long-term durability is far from satisfactory. To date, effective efforts have been made to improve the durability of Ru species to balance activity and stability. In this review, the recent progress in the development of Ru-based catalysts for enhanced acidic OER performance is summarized, expecting to offer guidance for exploring highly active and stable Ru-based catalysts. The fundamental understanding of the relationship between OER mechanism and activity as well as stability of Ru species is discussed. Then, experimental attempts to improve the acidic OER performance of Ru-based catalysts are reviewed. Finally, the challenges and perspectives for future studies of Ru-based catalysts for acidic OER are also proposed.
Recommended Literature
- [1] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [2] Real-time in vivo uric acid biosensor system for biophysical monitoring of birds
- [3] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [4] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [5] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
- [6] Pyridine imines as ligands in luminescent iridium complexes†
- [7] Note on the Valenta acetic acid test
- [8] Simultaneous extraction of four classes of antibiotics in soil, manure and sewage sludge and analysis by liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method
- [9] One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes†
- [10] Pd(OAc)2-catalysed regioselective alkoxylation of aryl (β-carbolin-1-yl)methanones via β-carboline directed ortho-C(sp2)–H activation of an aryl ring†‡
Journal Name:EES Catalysis
Research Products
-
CAS no.: 1076-07-9
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









